Axl-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

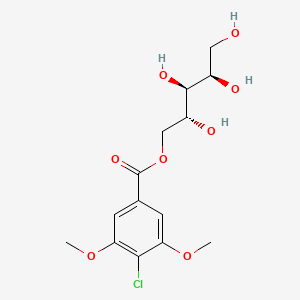

C14H19ClO8 |

|---|---|

Molecular Weight |

350.75 g/mol |

IUPAC Name |

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |

InChI Key |

PLGZYNYSSOEWQQ-KKFJDGPESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of AXL Inhibitors in Cancer Cells

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific molecule designated "Axl-IN-16" is extremely limited. One source identifies it as a dual Axl/HIF inhibitor.[1] Due to the scarcity of specific data, this guide will focus on the well-documented mechanism of action of small molecule AXL tyrosine kinase inhibitors (TKIs) as a class, using data from representative compounds to illustrate the core principles of targeting the AXL pathway in cancer.

Introduction: The AXL Receptor Tyrosine Kinase in Oncology

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[2][3][4] First identified in patients with chronic myeloid leukemia, AXL is a transmembrane receptor that, upon activation, initiates several key signaling cascades.[2] While AXL gene alterations are rare, its overexpression is common in many malignancies—including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and pancreatic cancer—and is frequently associated with an aggressive phenotype and poor patient prognosis.

AXL's role is multifaceted, contributing to nearly all hallmarks of cancer. Its activation promotes cell survival, proliferation, migration, and invasion. Critically, AXL signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities essential for metastasis. Furthermore, AXL expression is a well-documented mechanism of both innate and acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted agents like EGFR inhibitors, and immunotherapy. It also contributes to an immunosuppressive tumor microenvironment, helping cancer cells evade immune surveillance. This central role in tumor progression and drug resistance makes AXL a compelling therapeutic target.

The AXL Signaling Pathway

The canonical activation of AXL occurs upon binding of its primary ligand, the vitamin K-dependent protein Gas6 (Growth arrest-specific 6). This interaction induces receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling. AXL can also be activated through ligand-independent mechanisms, including homodimerization due to overexpression or heterodimerization with other receptors like EGFR or MET.

Once activated, AXL initiates several pro-tumorigenic signaling cascades:

-

PI3K/AKT/mTOR Pathway: The p85 subunit of PI3K is recruited to phosphorylated AXL, activating the AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism.

-

MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the RAS/RAF/MEK/ERK pathway, crucial for cell proliferation and differentiation.

-

NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor promoting the expression of anti-apoptotic and pro-inflammatory genes.

-

JAK/STAT Pathway: AXL can also activate STAT transcription factors, further promoting the expression of genes involved in cell survival and inflammation.

Core Mechanism of Action of AXL Inhibitors

Small molecule AXL inhibitors are typically Type I or Type II ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the intracellular kinase domain of the AXL receptor. This occupation prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor, even in the presence of the Gas6 ligand. The lack of phosphorylation blocks the recruitment of downstream adaptor proteins and enzymes, effectively shutting down all subsequent AXL-mediated signaling pathways.

The primary cellular consequences of AXL inhibition include:

-

Inhibition of Cell Proliferation and Survival: By blocking pro-growth and survival signals from pathways like PI3K/AKT and MAPK/ERK, AXL inhibitors reduce cancer cell proliferation and induce apoptosis. This is often observed experimentally as an increase in apoptotic markers like cleaved PARP and cleaved caspases.

-

Induction of DNA Damage and Replication Stress: Recent studies have shown that AXL plays a role in the DNA damage response. AXL inhibition can lead to decreased expression of DNA repair genes, impairing homologous recombination (HR) and causing an accumulation of DNA damage (evidenced by increased γH2AX foci) and replication stress. This creates a state of "BRCAness" or HR deficiency, sensitizing cancer cells to inhibitors of other DNA repair proteins, such as PARP or ATR inhibitors.

-

Reversal of Drug Resistance and EMT: AXL overexpression is a key mechanism of resistance to EGFR inhibitors (e.g., erlotinib) and chemotherapies. Inhibition of AXL can re-sensitize resistant cells to these therapies. This is often linked to the reversal of the EMT phenotype, marked by an increase in epithelial markers (E-cadherin) and a decrease in mesenchymal markers (vimentin).

-

Modulation of the Immune Microenvironment: AXL signaling promotes an immunosuppressive tumor microenvironment. AXL inhibitors can reprogram this environment by increasing the accumulation and activation of CD103+ cross-presenting dendritic cells, which in turn leads to increased proliferation and effector function of tumor-infiltrating CD8+ T cells. This provides a strong rationale for combining AXL inhibitors with immune checkpoint blockers like anti-PD-1 antibodies.

Quantitative Data: Potency of Representative AXL Inhibitors

The potency of AXL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-free enzymatic assays and cell-based proliferation assays.

| Inhibitor Name | Assay Type | Potency (IC50) | Cancer Type / Cell Line | Citation(s) |

| Bemcentinib (BGB324, R428) | Enzymatic | 14 nM | N/A | |

| Cell-based (Proliferation) | 1 - 4 µM | Pancreatic Ductal Adenocarcinoma (PDA) | ||

| Cell-based (Proliferation) | 0.67 to >9.61 µM | Non-Small Cell Lung Cancer (NSCLC) | ||

| UNC2025 | Cell-free | 1.6 nM | N/A | |

| Compound m16 | Enzymatic | 5 nM | N/A | |

| Cell-based (Proliferation) | <100 nM | 4 of 42 tested cancer cell lines | ||

| Unnamed Pyrimidine Series | Enzymatic | 19 nM | N/A |

Key Experimental Protocols

The characterization of AXL inhibitors involves a standard suite of in vitro and in vivo assays to determine their mechanism, potency, and efficacy.

Western Blot for Pathway Inhibition

This technique is used to measure the levels of total and phosphorylated proteins to confirm target engagement and downstream pathway modulation.

-

Objective: To assess the inhibition of AXL autophosphorylation and downstream signaling (e.g., p-AKT, p-ERK).

-

Methodology:

-

Cell Culture and Treatment: Cancer cells with high AXL expression (e.g., A549) are serum-starved.

-

Inhibitor Incubation: Cells are pre-treated with various concentrations of the AXL inhibitor for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are then stimulated with Gas6 (e.g., 5 nM for 15 minutes) to induce AXL phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

-

Cell Viability Assay for IC50 Determination

These assays measure cell proliferation and metabolic activity to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

-

Objective: To quantify the anti-proliferative potency of the AXL inhibitor.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of the AXL inhibitor is added to the wells. A vehicle-only (e.g., DMSO) control is included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours to 5 days).

-

Reagent Addition: A viability reagent is added. Common reagents include MTT, which measures metabolic activity, or luminescent-based reagents like CellTiter-Glo®, which measures ATP content.

-

Measurement: The absorbance or luminescence is read using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and a dose-response curve is generated using non-linear regression to calculate the IC50 value.

-

Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays are used to quantify inhibitor-induced cell death and cell cycle arrest.

-

Objective: To determine if the inhibitor induces apoptosis and/or alters cell cycle progression.

-

Methodology:

-

Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., around the IC50) for various time points (e.g., 24, 48, 72 hours).

-

Harvesting: Cells (including floating cells in the media) are harvested.

-

Staining (Apoptosis): For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI.

-

Staining (Cell Cycle): For cell cycle analysis, cells are fixed in ethanol and stained with PI, which intercalates with DNA.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: For apoptosis, cells are quantified into viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is determined.

-

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of an AXL inhibitor in a physiological context.

-

Objective: To assess the ability of the inhibitor to control tumor growth in vivo.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated with vehicle, the AXL inhibitor (administered orally or via IP injection), a standard-of-care agent (e.g., gemcitabine), or a combination.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatment regimens.

-

Conclusion

Targeting the AXL receptor tyrosine kinase with small molecule inhibitors represents a powerful strategy in oncology. The core mechanism of action involves the direct inhibition of the AXL kinase domain, leading to a comprehensive blockade of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. This inhibition not only has direct anti-tumor effects but also sensitizes cancer cells to other therapeutic modalities, including DNA damaging agents and immune checkpoint inhibitors, by inducing replication stress and remodeling the tumor microenvironment. The continued development and clinical investigation of potent and selective AXL inhibitors hold significant promise for overcoming drug resistance and improving outcomes for patients with a variety of aggressive cancers.

References

Axl-IN-16 and PI3K/AKT pathway inhibition

An In-Depth Technical Guide to Axl Inhibition and the PI3K/AKT Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Axl receptor tyrosine kinase (RTK) has emerged as a significant target in oncology, primarily due to its overexpression in numerous cancers and its integral role in promoting tumor proliferation, survival, metastasis, and the development of therapeutic resistance.[1][2][3] A key mechanism through which Axl exerts its oncogenic effects is the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a central regulator of cellular growth and survival.[4][5] Consequently, inhibiting Axl presents a strategic approach to disrupt this pro-tumorigenic signaling cascade. This guide provides a detailed examination of the Axl-PI3K/AKT axis, the mechanism of its inhibition by targeted compounds like Axl-IN-16, comprehensive experimental protocols for studying this interaction, and quantitative data on relevant inhibitors.

The Axl Receptor and PI3K/AKT Signaling: A Core Axis in Cancer

Axl Receptor Tyrosine Kinase

Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs. Its activation is most commonly initiated by its ligand, the growth arrest-specific protein 6 (Gas6). Upon Gas6 binding, Axl receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Dysregulation of Axl signaling is strongly associated with poor prognosis and resistance to a wide range of cancer therapies, including chemotherapy, targeted agents, and immunotherapy.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs essential cellular functions such as growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of PI3K, often recruited to the cell membrane by activated RTKs like Axl. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Recruited to the membrane, AKT is then phosphorylated and fully activated by other kinases, such as PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival by inhibiting apoptotic proteins (e.g., Bad) and regulating cell cycle progression.

This compound and Axl-Targeted Inhibition

This compound has been identified as a dual inhibitor of Axl and hypoxia-inducible factor (HIF). While specific quantitative and mechanistic data for this compound's inhibition of the PI3K/AKT pathway is limited in publicly available literature, its function as an Axl inhibitor places it within a class of molecules designed to block the Axl-driven activation of this critical survival pathway. The general mechanism involves the inhibitor binding to the ATP-binding pocket of the Axl kinase domain, preventing autophosphorylation and the subsequent recruitment and activation of PI3K. This effectively severs the link between the upstream Axl receptor and the downstream pro-survival AKT signaling.

Studies on other Axl inhibitors have demonstrated that this targeted approach can synergistically enhance the effects of direct PI3K/AKT pathway inhibitors. In NRAS-mutant melanoma cells, for instance, the addition of an Axl inhibitor was shown to promote the therapeutic effect of an AKT inhibitor, leading to reduced tumor cell proliferation and increased apoptosis.

Signaling Pathway and Point of Inhibition

The activation of AKT by Axl follows a well-defined cascade. Inhibition by a small molecule Axl inhibitor, such as this compound, occurs at the very beginning of this intracellular process.

Axl-Mediated PI3K/AKT Activation Pathway

Caption: Axl-mediated activation of the PI3K/AKT signaling cascade.

Mechanism of Inhibition by Axl Inhibitors

Caption: Inhibition of the Axl kinase prevents downstream PI3K/AKT signaling.

Quantitative Data: Axl Inhibitor Potency

The efficacy of Axl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring effects on cellular processes). The table below summarizes reported IC50 values for several well-characterized Axl inhibitors.

| Inhibitor | Type | Axl Kinase IC50 (nM) | Cellular Axl IC50 (nM) | Reference Cell Line(s) |

| Bemcentinib (R428) | Selective Axl Inhibitor | 14 | - | - |

| TP-0903 | Selective Axl Inhibitor | 15 | - | - |

| Compound m16 | Diphenylpyrimidine–diamine | 5 | <100 | 42 Cancer Cell Lines |

| UNC2025 | Dual Mer/Flt3/Axl Inhibitor | 1.6 | - | - |

| LDC1267 | Selective Axl Inhibitor | 2.9 | - | - |

| Amuvatinib (MP-470) | Multi-kinase Inhibitor | - | - | MDA-MB-231 (Used at 1µM) |

| BMS777607 | Multi-kinase Inhibitor | - | IC50 = 6.2 µM (Polarization) | Primary CLL Cells |

Note: Data for this compound is not included due to a lack of publicly available IC50 values. The values presented are for comparative purposes to illustrate the potency of Axl-targeted agents.

Experimental Protocols

Investigating the effect of Axl inhibitors on the PI3K/AKT pathway requires a combination of biochemical, cellular, and in vivo assays.

Protocol: Western Blot for Pathway Inhibition

This protocol assesses the phosphorylation status of Axl and AKT following inhibitor treatment.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, MDA-MB-231) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat with various concentrations of the Axl inhibitor (e.g., this compound) for 1-2 hours. Stimulate with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH).

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. A decrease in the p-Axl/Axl and p-AKT/AKT ratio indicates effective inhibition.

Protocol: In Vitro Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on recombinant Axl kinase.

-

Reaction Setup: In a 96-well plate, combine recombinant human Axl kinase, a suitable kinase buffer, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add the Axl inhibitor in a series of dilutions (e.g., from 1 nM to 10 µM) to the reaction wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well (less ATP means higher kinase activity).

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the inhibitor on cancer cell proliferation and survival.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the Axl inhibitor.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Reagent Addition & Measurement:

-

For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read absorbance at ~570 nm.

-

For CellTiter-Glo®: Add the luminescent reagent, which measures ATP levels as an indicator of cell viability, and read luminescence.

-

-

Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow for Preclinical Evaluation of an Axl Inhibitor

Caption: A typical preclinical workflow for an Axl inhibitor.

Conclusion

The Axl/PI3K/AKT signaling axis is a validated and critical pathway in the progression of many cancers and the development of therapeutic resistance. Small molecule inhibitors targeting the Axl kinase, such as this compound, represent a promising therapeutic strategy. By blocking the initial step of Axl autophosphorylation, these inhibitors effectively shut down the downstream pro-survival signals mediated by PI3K and AKT. The protocols and data presented here provide a foundational guide for researchers and drug developers working to characterize and advance Axl inhibitors as a novel class of anti-cancer agents. Further investigation into the specific properties of this compound will be crucial to fully understand its therapeutic potential.

References

- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]

A Technical Guide to Axl-IN-16: A Novel Dual Inhibitor of Axl and HIF

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl-IN-16 is a recently identified natural product with dual inhibitory activity against Axl receptor tyrosine kinase and Hypoxia-Inducible Factor (HIF).[1] Discovered in the "fruiting liquid" of the mushroom Hypholoma lateritium, this small molecule presents a novel scaffold for the development of anticancer therapeutics.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological activities.

Introduction: Axl as a Therapeutic Target

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key regulator of various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression and aberrant activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[3] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways. This central role in tumor biology has established Axl as a promising target for anticancer drug discovery.

Discovery and Isolation of this compound

This compound was discovered during an investigation into the bioactive compounds present in the "fruiting liquid" of mushroom-forming fungi. This liquid, secreted by the mycelia just before the formation of the fruiting body, was hypothesized to contain a unique profile of bioactive molecules.

Isolation from Hypholoma lateritium

This compound, referred to as compound 4 in the primary literature, was isolated from the culture broth of Hypholoma lateritium. The isolation process involved a series of chromatographic separations to purify the compound from the complex mixture of the fruiting liquid. The structure of this compound was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its absolute configuration was established through chemical synthesis.

Chemical Synthesis

The primary discovery of this compound was through isolation from a natural source. As such, a detailed de novo chemical synthesis protocol is not available in the initial discovery literature. The focus of the foundational research was on the isolation and characterization of the natural product.

Biological Activity of this compound

This compound has been identified as a dual inhibitor, targeting both the expression of Axl receptor tyrosine kinase and the activity of Hypoxia-Inducible Factor (HIF).

Inhibition of Axl Expression

In biological assays, this compound was shown to significantly suppress the expression of the Axl protein.

Inhibition of Hypoxia-Inducible Factor (HIF) Activity

This compound was also found to inhibit the activity of HIF, a key transcription factor involved in the cellular response to hypoxia and a critical driver of tumor progression and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Compound ID | Activity | Assay | Result | Reference |

| This compound (Compound 4 ) | Axl Expression | Western Blot | Significant suppression of Axl protein | |

| This compound (Compound 4 ) | HIF Activity | HIF-1α Reporter Gene Assay | Inhibition of HIF-1α activity |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the biological evaluation of this compound.

Western Blot for Axl Protein Expression

This protocol describes the methodology to assess the effect of this compound on Axl protein expression in a relevant cancer cell line.

1. Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., a cell line with known high Axl expression) in appropriate media and conditions.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations for all samples.

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Axl overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

HIF-1α Reporter Gene Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on HIF-1α transcriptional activity.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with a HIF-1α responsive reporter plasmid (containing a hypoxia-responsive element driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

2. Compound Treatment and Hypoxia Induction:

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2) or by using a chemical inducer of HIF-1α (e.g., cobalt chloride or deferoxamine).

3. Luciferase Assay:

-

After the incubation period, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of HIF-1α activity inhibition by this compound compared to the vehicle control.

Visualizations

Axl Signaling Pathway

Caption: The Axl signaling pathway is activated by Gas6 binding.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the discovery and evaluation of this compound.

References

Axl-IN-16: An In-Depth Technical Guide to a Novel Axl Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-16 is a novel, naturally derived small molecule that has been identified as a dual inhibitor of the Axl receptor tyrosine kinase (Axl) and Hypoxia-Inducible Factor (HIF).[1][2] Axl kinase, a member of the TYRO3, Axl, and MER (TAM) family of receptor tyrosine kinases, is a critical mediator in various cellular processes, including cell survival, proliferation, migration, and immune response.[3] Overexpression and aberrant activation of Axl have been implicated in the progression of numerous cancers and are associated with poor prognosis and the development of therapeutic resistance. This compound, isolated from the "fruiting liquid" of mushroom-forming fungi, represents a promising new scaffold for the development of targeted cancer therapies.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical Properties and Structure

This compound was isolated and characterized as one of four novel compounds from the fruiting liquid of Hypholoma lateritium and Hericium erinaceus. Its structure was determined through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with its absolute configuration confirmed by quantum chemical calculation of the electron capture detector (ECD) spectrum, single-crystal X-ray diffraction analyses, or chemical syntheses.

| Property | Value |

| Molecular Formula | C₁₄H₁₉ClO₈ |

| Molecular Weight | 350.75 g/mol |

| Chemical Name | (2R,3R,4R,5S)-6-((4-chloro-3,5-dimethoxyphenyl)carbonyloxy)-2,3,4,5-tetrahydroxyhexanal |

| Synonyms | Compound 3 in Wu J, et al. (2023) |

| Source | Fruiting liquid of Hypholoma lateritium and Hericium erinaceus |

Mechanism of Action

This compound functions as a dual inhibitor, targeting both Axl kinase expression and HIF activity. The primary mechanism of action related to Axl is the suppression of its expression levels within cancer cells.

Axl Signaling Pathway

The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of Axl receptors and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.

Quantitative Data

The primary study on this compound focused on its ability to suppress Axl expression. While specific IC50 values for direct kinase inhibition were not reported, the study demonstrated a significant reduction in Axl protein levels in treated cells.

Table 1: Effect of this compound on Axl Protein Expression

| Compound | Concentration | Cell Line | Effect on Axl Expression | Reference |

| This compound (Compound 3) | Not specified | Not specified | Suppressed expression |

Note: The original publication should be consulted for specific concentrations and cell lines used, as this information was not available in the abstract.

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the "fruiting liquid" of Hypholoma lateritium and Hericium erinaceus. The general workflow for its isolation is as follows:

A detailed protocol would involve the following steps (generalized):

-

Collection: Fruiting liquid is carefully collected from the surface of the fungal mycelia.

-

Extraction: The collected liquid is subjected to solvent extraction (e.g., with ethyl acetate) to partition the organic compounds.

-

Chromatography: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Western Blot for Axl Expression

To assess the effect of this compound on Axl protein expression, a standard Western blot protocol is employed.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Axl

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Axl and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Axl signal to the loading control to determine the relative change in Axl expression.

HIF-1α Reporter Assay

The dual-inhibitory nature of this compound includes the suppression of HIF activity. A common method to assess this is a luciferase reporter assay.

Materials:

-

Cells stably or transiently transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).

-

This compound

-

Hypoxia-inducing agent (e.g., CoCl₂ or incubation in a hypoxic chamber)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the reporter cell line in a multi-well plate.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Hypoxia Induction: Induce hypoxia by adding a chemical inducer like CoCl₂ or by placing the cells in a hypoxic environment (e.g., 1% O₂).

-

Cell Lysis: After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in this compound-treated cells to that of vehicle-treated cells to determine the extent of HIF inhibition.

Conclusion

This compound is a novel natural product with a unique dual-inhibitory mechanism targeting both Axl expression and HIF activity. Its discovery opens new avenues for the development of anticancer agents derived from natural sources. Further investigation is warranted to elucidate its precise binding interactions, conduct comprehensive selectivity profiling against a broader panel of kinases, and evaluate its in vivo efficacy and pharmacokinetic properties. The experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this compound.

References

The Pharmacokinetics of AXL Inhibitors: A Technical Guide for Researchers

An In-Depth Exploration of Preclinical Data and Methodologies for a Promising Class of Anticancer Agents

Introduction: AXL as a Compelling Oncology Target

The AXL receptor tyrosine kinase has emerged as a significant target in cancer therapy. As a member of the TAM (TYRO3, AXL, MERTK) family, AXL is implicated in numerous processes critical to tumor progression, including cell survival, proliferation, migration, and invasion.[1][2][3] Aberrant AXL signaling is frequently associated with poor prognosis and the development of resistance to a wide range of cancer treatments, including chemotherapy, targeted therapies, and immunotherapy.[4][5] This central role in tumor biology has spurred the development of numerous small-molecule inhibitors aimed at blocking the AXL signaling cascade. A thorough understanding of the pharmacokinetic properties of these inhibitors is paramount for their successful translation into clinical candidates.

A Note on AXL-IN-16

Searches for specific pharmacokinetic data on a compound designated "this compound" have not yielded publicly available information within the biomedical and pharmaceutical literature. This compound is identified as a dual inhibitor of AXL and hypoxia-inducible factor (HIF). It is mentioned in a study focused on bioactive compounds from mushroom-forming fungi, where it was found to induce fruiting body formation in Flammulina velutipes. This suggests that this compound may be a natural product or a derivative thereof, with its current documented applications lying outside of preclinical and clinical development for cancer therapy. As such, detailed pharmacokinetic profiling in animal models has not been published.

This guide will therefore focus on the broader pharmacokinetics of representative AXL inhibitors for which data is available, providing a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of molecules.

Pharmacokinetics of Preclinical AXL Inhibitors

The development of potent and selective AXL inhibitors has been a focus of medicinal chemistry efforts. A key challenge in this process is optimizing the pharmacokinetic profile to ensure adequate drug exposure at the target site. The following tables summarize in vivo pharmacokinetic data for several preclinical AXL inhibitors, showcasing the range of properties observed in this class.

Table 1: Single-Dose Oral Pharmacokinetics of AXL Inhibitor m16 in Sprague-Dawley Rats

| Parameter | Value |

| Dose (mg/kg) | 5 |

| Cmax (ng/mL) | 1,234 ± 215 |

| Tmax (h) | 4.0 ± 1.0 |

| AUC(0-t) (ng·h/mL) | 15,678 ± 2,345 |

| AUC(0-∞) (ng·h/mL) | 16,012 ± 2,567 |

| t1/2 (h) | 5.6 ± 1.2 |

| Oral Bioavailability (F%) | 45.2 |

Data derived from a study on 2,4,5-trisubstituted pyrimidine derivatives.

Table 2: Single-Dose Intravenous and Oral Pharmacokinetics of AXL Inhibitor 13c in Sprague-Dawley Rats

| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |

| Cmax (ng/mL) | - | 10,233 ± 1,544 |

| Tmax (h) | - | 2.0 ± 0.5 |

| AUC(0-∞) (ng·h/mL) | 11,963 ± 1,890 | 59,815 ± 8,972 |

| MRT (h) | - | 16.5 ± 2.5 |

| t1/2 (h) | 12.1 ± 1.8 | 14.3 ± 2.1 |

| Oral Bioavailability (F%) | - | 83.3 |

Data for a 1,6-naphthyridin-4-one-based AXL inhibitor.

Experimental Protocols for Pharmacokinetic Assessment

The generation of reliable pharmacokinetic data hinges on robust and well-defined experimental protocols. Below are generalized methodologies typical for the preclinical evaluation of AXL inhibitors.

In Vivo Pharmacokinetic Studies in Rodents

-

Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used for initial pharmacokinetic screening. Animals are typically fasted overnight before drug administration.

-

Drug Formulation and Administration: For oral administration, compounds are often formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a suitable solvent system. For intravenous administration, compounds are typically dissolved in a vehicle like a mixture of saline, PEG400, and Tween 80.

-

Dosing: Oral doses can range from 5 to 50 mg/kg, while intravenous doses are generally lower, in the range of 1 to 5 mg/kg.

-

Blood Sampling: Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to new tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.

-

Sample Preparation: A protein precipitation method is commonly employed. An internal standard (a structurally similar compound) is added to the plasma samples. A precipitating agent, such as acetonitrile, is then added to precipitate plasma proteins. The mixture is vortexed and centrifuged.

-

Chromatographic Separation: The supernatant from the sample preparation step is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for the drug and the internal standard.

-

Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve. The concentrations of the drug in the plasma samples are then determined from this curve. Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

Caption: A generalized workflow for preclinical pharmacokinetic analysis.

AXL Signaling Pathways

The therapeutic rationale for AXL inhibition is based on its central role in various oncogenic signaling cascades. Upon binding its ligand, Gas6, AXL dimerizes and undergoes autophosphorylation, leading to the activation of downstream pathways that promote cancer cell survival, proliferation, and metastasis.

Key downstream signaling pathways activated by AXL include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is involved in cell growth, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a role in cell proliferation, differentiation, and immune responses.

-

NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.

The inhibition of AXL is intended to block these downstream signals, thereby impeding tumor growth and progression.

Caption: Simplified AXL receptor tyrosine kinase signaling pathways.

Conclusion

While specific pharmacokinetic data for this compound remains elusive, the broader class of AXL inhibitors demonstrates a wide range of pharmacokinetic profiles. The successful development of these agents as cancer therapeutics is critically dependent on achieving favorable ADME properties, such as good oral bioavailability and sustained target engagement. The methodologies outlined in this guide provide a framework for the preclinical pharmacokinetic evaluation of novel AXL inhibitors. As research in this area continues, a deeper understanding of the structure-pharmacokinetic relationships will undoubtedly facilitate the design of next-generation AXL-targeted therapies with improved clinical efficacy.

References

- 1. Enhancing the Pharmacokinetics of Aptamers: Targeting AXL In Vivo Using a Bottlebrush Polymer‐Conjugated Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Axl-IN-16 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Disclaimer: As of the latest available information, specific quantitative data on the effects of Axl-IN-16 in non-small cell lung cancer (NSCLC) cell lines is not publicly available. The following application notes utilize data from other well-characterized Axl inhibitors, such as BGB324 (Bemcentinib), as a proxy to illustrate the expected effects of Axl inhibition in NSCLC. These data are intended to provide a representative example of the potential efficacy and cellular response to Axl-targeted therapy. Researchers are advised to perform their own dose-response experiments to determine the specific activity of this compound in their cell lines of interest.

Introduction to Axl Inhibition in NSCLC

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cancer cell survival, proliferation, invasion, and drug resistance in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Overexpression of Axl is frequently observed in NSCLC and is associated with a more aggressive, mesenchymal phenotype and resistance to targeted therapies such as EGFR inhibitors.[1] Inhibition of Axl signaling has emerged as a promising therapeutic strategy to overcome drug resistance and suppress tumor progression. This compound is a potent and selective inhibitor of Axl kinase activity. These application notes provide an overview of the anticipated effects of Axl inhibition in NSCLC cell lines and detailed protocols for key experimental assays.

Axl Signaling Pathway in NSCLC

Upon binding to its ligand, Gas6 (Growth arrest-specific 6), the Axl receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades. Key pathways activated by Axl include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3][4] These pathways promote cell survival by inhibiting apoptosis and drive cell proliferation and differentiation.

References

- 1. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial AXL and MCL‐1 inhibition contributes to abolishing lazertinib tolerance in EGFR‐mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Axl-IN-16 In Vivo Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Axl-IN-16, a novel inhibitor of the Axl receptor tyrosine kinase.

Introduction

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Aberrant Axl signaling is implicated in the progression, metastasis, and therapeutic resistance of numerous cancers, making it a prime target for drug development.[3][4][5] this compound is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the Axl kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways. Preclinical in vivo xenograft models are crucial for assessing the anti-tumor activity and therapeutic potential of this compound.

Mechanism of Action of Axl

Axl signaling is primarily activated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces the dimerization and autophosphorylation of Axl, leading to the activation of several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. These pathways collectively promote cancer cell proliferation, survival, invasion, and resistance to therapy.

Signaling Pathway Diagram

Caption: Axl signaling pathway and the inhibitory action of this compound.

Experimental Design for In Vivo Xenograft Studies

A well-designed xenograft study is essential to determine the efficacy of this compound. The following tables outline a typical experimental setup.

Table 1: Experimental Groups

| Group | Treatment | Number of Animals | Dosing Schedule | Route of Administration |

| 1 | Vehicle Control | 8-10 | Daily | Oral Gavage |

| 2 | This compound (Low Dose) | 8-10 | Daily | Oral Gavage |

| 3 | This compound (High Dose) | 8-10 | Daily | Oral Gavage |

| 4 | Positive Control (e.g., R428) | 8-10 | Daily | Oral Gavage |

Table 2: Key Study Parameters and Endpoints

| Parameter | Measurement | Frequency |

| Primary Efficacy | ||

| Tumor Volume | Caliper Measurement | Twice weekly |

| Tumor Weight | At study termination | Once |

| Pharmacodynamics | ||

| p-Axl Levels in Tumor | Western Blot/IHC | At study termination |

| Downstream Effectors | Western Blot/IHC | At study termination |

| Tolerability | ||

| Body Weight | Twice weekly | |

| Clinical Observations | Daily |

Detailed Experimental Protocols

Cell Line Selection and Culture

-

Cell Lines: Select cancer cell lines with documented high Axl expression (e.g., specific triple-negative breast cancer, non-small cell lung cancer, or acute myeloid leukemia cell lines).

-

Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Culture cells to 70-80% confluency before harvesting for implantation.

Animal Model

-

Species: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, 4-6 weeks old, are commonly used for xenograft studies.

-

Acclimatization: Allow a 3-5 day acclimatization period for the animals upon arrival.

-

Housing: Maintain mice in a sterile environment with controlled temperature, humidity, and light cycles.

Tumor Cell Implantation

-

Cell Preparation:

-

Harvest cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer and assess viability with trypan blue staining.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL).

-

-

Injection:

-

Anesthetize the mouse according to approved institutional protocols.

-

Subcutaneously inject the cell suspension into the flank of the mouse using a 27-30 gauge needle.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo xenograft studies of this compound.

Dosing and Administration

-

Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily or as determined by stability studies.

-

Dose Selection: Based on preclinical data for similar Axl inhibitors like R428 (Bemcentinib), starting doses could range from 50 mg/kg to 100 mg/kg, administered orally once or twice daily. Dose-finding studies are recommended to determine the optimal therapeutic dose and schedule for this compound.

-

Administration: Administer the designated treatment to each group via oral gavage. The vehicle control group should receive the vehicle alone.

Monitoring and Data Collection

-

Tumor Measurement: Measure the tumor length and width using digital calipers twice a week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

-

Body Weight: Record the body weight of each animal twice a week as an indicator of general health and treatment tolerance.

-

Clinical Observations: Conduct daily observations for any signs of toxicity, such as changes in behavior, posture, or grooming.

Study Termination and Endpoint Analysis

-

Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Tumor Excision and Analysis:

-

At the end of the study, euthanize all animals and carefully excise the tumors.

-

Weigh each tumor and record the final weight.

-

Divide the tumor tissue for various analyses:

-

Pharmacodynamics: Snap-freeze a portion in liquid nitrogen for Western blot analysis of p-Axl and downstream signaling proteins.

-

Histology: Fix a portion in formalin for immunohistochemical (IHC) analysis.

-

-

Data Presentation and Analysis

All quantitative data should be summarized in tables and visualized using graphs (e.g., tumor growth curves). Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between treatment groups.

Table 3: Example Data Summary Table

| Group | Mean Tumor Volume (mm³) at Day X ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |

| Vehicle Control | N/A | ||

| This compound (Low Dose) | |||

| This compound (High Dose) | |||

| Positive Control |

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data essential for advancing the development of this promising anti-cancer agent. Careful consideration of the specific cancer model, dosing regimen, and analytical methods is crucial for obtaining meaningful results that can guide future clinical trials.

References

- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]

- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Axl-IN-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase is a key regulator of cell survival, proliferation, and migration.[1][2] Its overexpression is implicated in the progression and therapeutic resistance of numerous cancers, making it a promising target for cancer therapy.[3][4] Activation of Axl by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.[5] Axl-IN-16 is a potent and selective small molecule inhibitor of Axl kinase activity. By blocking the anti-apoptotic signaling mediated by Axl, this compound can induce programmed cell death, or apoptosis, in cancer cells that are dependent on Axl signaling for their survival.

These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the quantitative assessment of early and late-stage apoptosis, providing valuable insights into the efficacy of this compound as a potential therapeutic agent.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with Annexin V and PI allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (rare in this type of assay)

Axl Signaling Pathway and Inhibition by this compound

The following diagram illustrates the Axl signaling pathway and the mechanism of action for this compound.

Caption: Axl signaling pathway and the inhibitory effect of this compound.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol is designed for the analysis of apoptosis in a cancer cell line treated with this compound.

Materials and Reagents

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Positive control for apoptosis (e.g., Staurosporine or Etoposide)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Flow cytometer

Procedure

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

Include the following controls:

-

Untreated cells (negative control)

-

Vehicle-treated cells (DMSO control)

-

Positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours)

-

-

Remove the old medium from the cells and add the medium containing the different treatments.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Suspension cells: Gently transfer the cells from each well to a separate 15 mL conical tube.

-

Adherent cells:

-

Carefully collect the culture medium from each well into separate 15 mL conical tubes (this contains apoptotic cells that have detached).

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to each well and incubate until cells detach.

-

Add complete medium to inactivate the trypsin and transfer the cell suspension to the corresponding 15 mL tube containing the collected medium.

-

-

Centrifuge the cell suspensions at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Staining:

-

Wash the cell pellet once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis.

Data Presentation and Analysis

The data obtained from the flow cytometer can be analyzed to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). The results should be summarized in a table for easy comparison across different treatment conditions.

Example Data Table

The following table shows representative data from an experiment where A549 lung cancer cells were treated with increasing concentrations of an Axl inhibitor for 48 hours.

| Treatment Condition | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Untreated Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| Vehicle (DMSO) | 0.1% | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |

| This compound | 0.1 | 85.3 ± 3.2 | 8.9 ± 1.5 | 5.8 ± 1.1 |

| This compound | 1.0 | 62.1 ± 4.5 | 25.4 ± 3.1 | 12.5 ± 2.3 |

| This compound | 10.0 | 25.7 ± 5.1 | 48.9 ± 4.2 | 25.4 ± 3.8 |

| Staurosporine | 1.0 | 10.5 ± 3.8 | 45.2 ± 5.5 | 44.3 ± 6.1 |

Data are represented as mean ± standard deviation from three independent experiments.

Logical Relationship of Apoptosis Detection

The following diagram illustrates the logical gating strategy for identifying the different cell populations based on Annexin V and PI staining.

Caption: Quadrant analysis of apoptosis by flow cytometry.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background staining in negative control | Cell death during harvesting or staining | Handle cells gently, keep reagents and cells on ice, and analyze samples promptly after staining. |

| Low Annexin V positive population with positive control | Ineffective apoptosis induction | Ensure the positive control (e.g., Staurosporine) is at the correct concentration and incubation time for the specific cell line. |

| High PI positive population in all samples | Excessive trypsinization or harsh cell handling | Reduce trypsin incubation time and handle cells gently during washing steps. |

| Poor separation between populations | Incorrect compensation settings | Use single-color controls to properly set up fluorescence compensation. |

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the Axl inhibitor, this compound, using Annexin V and PI staining with flow cytometry. This robust and reliable method is essential for evaluating the pro-apoptotic efficacy of novel Axl inhibitors in preclinical cancer research and drug development. The provided diagrams and data presentation guidelines facilitate a clear understanding of the experimental workflow and the interpretation of results.

References

- 1. researchgate.net [researchgate.net]

- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]

- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Axl-IN-16 in Combination with EGFR Inhibitors in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the activation of bypass signaling pathways, with the AXL receptor tyrosine kinase being a prominent player.[1][2][3][4] Upregulation and activation of AXL can confer resistance to EGFR TKIs such as erlotinib and osimertinib by promoting cell survival and proliferation through downstream pathways like PI3K/AKT and MAPK/ERK.[5] Axl-IN-16 is a potent and selective inhibitor of AXL kinase activity. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with EGFR inhibitors to overcome TKI resistance in lung cancer models.

Disclaimer: While the principles and protocols described herein are broadly applicable for AXL inhibitors, specific quantitative data for this compound is limited in publicly available literature. Therefore, the quantitative data and specific concentrations provided in these notes are based on studies of other well-characterized AXL inhibitors (e.g., BGB324/Bemcentinib, ONO-7475) and should be optimized for this compound in your specific experimental setting.

Mechanism of Action: Overcoming EGFR TKI Resistance

In EGFR-mutant NSCLC, initial treatment with EGFR TKIs effectively blocks the pro-survival signaling downstream of EGFR. However, resistant tumors can emerge through the upregulation of AXL. The binding of its ligand, GAS6, or ligand-independent activation of AXL leads to the reactivation of downstream signaling pathways, rendering the cells insensitive to EGFR inhibition. This compound, by selectively inhibiting the kinase activity of AXL, blocks this bypass mechanism. The combination of this compound and an EGFR inhibitor leads to a dual blockade of oncogenic signaling, resulting in synergistic anti-tumor activity and the restoration of sensitivity to EGFR-targeted therapy.

Data Presentation

In Vitro Efficacy of AXL Inhibitors in Combination with EGFR Inhibitors

The following tables summarize representative data from studies on AXL inhibitors in EGFR TKI-resistant NSCLC cell lines.

Table 1: IC50 Values of EGFR and AXL Inhibitors in EGFR TKI-Resistant NSCLC Cell Lines

| Cell Line | EGFR Mutation | Resistance Mechanism | EGFR Inhibitor | AXL Inhibitor | Single Agent IC50 (nM) | Combination IC50 (nM) | Reference |

| HCC827-ER | Exon 19 del | AXL Upregulation | Erlotinib | BGB324 | >10,000 | ~50 | |

| H1975 | L858R, T790M | AXL Upregulation | Osimertinib | ONO-7475 | ~2,000 | ~100 | |

| PC-9/GR | Exon 19 del | AXL Upregulation | Gefitinib | AXL siRNA | >5,000 | ~20 |

Table 2: In Vivo Tumor Growth Inhibition with Combination Therapy

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |

| HCC827-ER | Erlotinib | 20 | >0.05 | |

| BGB324 | 15 | >0.05 | ||

| Erlotinib + BGB324 | 85 | <0.01 | ||

| PC-9 (Osimertinib-resistant) | Osimertinib | 30 | >0.05 | |

| ONO-7475 | 10 | >0.05 | ||

| Osimertinib + ONO-7475 | 90 | <0.001 |

Mandatory Visualizations

Caption: AXL and EGFR signaling pathways in lung cancer.

Caption: Experimental workflow for combination studies.

Experimental Protocols

Establishment of EGFR TKI-Resistant NSCLC Cell Lines

Objective: To generate cell line models of acquired resistance to EGFR inhibitors.

Materials:

-

Parental EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

EGFR TKI (e.g., Gefitinib, Erlotinib, or Osimertinib)

-

DMSO (vehicle control)

Protocol:

-

Culture the parental cell line in its recommended growth medium.

-

Initiate treatment with the EGFR TKI at a concentration equal to the IC50 value of the parental cells.

-

Continuously culture the cells in the presence of the EGFR TKI. Replace the medium with fresh drug-containing medium every 3-4 days.

-

Once the cells resume proliferation and reach 70-80% confluency, subculture them.

-

Gradually increase the concentration of the EGFR TKI in a stepwise manner (e.g., 1.5 to 2-fold increase) with each passage, once the cells have adapted to the current concentration.

-

Continue this dose-escalation for several months until the cells can proliferate in a clinically relevant resistant concentration (e.g., 1-2 µM for first-generation TKIs).

-

Characterize the resistant cell line by confirming its IC50 to the EGFR TKI and assessing the expression and phosphorylation of AXL and EGFR via Western blot.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and an EGFR inhibitor, alone and in combination, on the viability of EGFR TKI-resistant NSCLC cells.

Materials:

-

EGFR TKI-resistant NSCLC cells

-

Complete growth medium

-

96-well plates

-

This compound and EGFR inhibitor stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed the resistant cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the EGFR inhibitor in culture medium. For combination treatments, prepare a matrix of concentrations.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software. Combination index (CI) values can be calculated to assess synergy.

Western Blot Analysis

Objective: To assess the effect of this compound and an EGFR inhibitor on the phosphorylation status of AXL, EGFR, and downstream signaling proteins.

Materials:

-

EGFR TKI-resistant NSCLC cells

-

6-well plates

-

This compound and EGFR inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Seed resistant cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound, the EGFR inhibitor, or the combination at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with an EGFR inhibitor on the growth of EGFR TKI-resistant tumors.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

EGFR TKI-resistant NSCLC cells

-

Matrigel (optional)

-

This compound and EGFR inhibitor formulations for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject 1-5 x 10^6 EGFR TKI-resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, this compound alone, EGFR inhibitor alone, and the combination).

-

Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and signaling markers).

By following these detailed protocols, researchers can effectively investigate the potential of this compound as a therapeutic agent to overcome resistance to EGFR inhibitors in lung cancer. The provided data tables and diagrams offer a framework for understanding the expected outcomes and the underlying biological mechanisms.

References